3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Description
The compound 3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a heterocyclic hybrid molecule featuring a 1,2-oxazole core substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 4. The carboxamide moiety at position 4 links to a 1,3,4-thiadiazole ring bearing a 3-nitrophenyl substituent. The electron-withdrawing nitro group on the thiadiazole ring may enhance reactivity and influence binding interactions in biological systems, distinguishing it from analogs with chloro, methoxy, or alkyl substituents.
Properties
Molecular Formula |
C19H12ClN5O4S |
|---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H12ClN5O4S/c1-10-15(16(24-29-10)13-7-2-3-8-14(13)20)17(26)21-19-23-22-18(30-19)11-5-4-6-12(9-11)25(27)28/h2-9H,1H3,(H,21,23,26) |
InChI Key |
HGBFBWJKJFZPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxazole and thiadiazole rings. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of this compound in anticancer therapy. The incorporation of oxazole and thiadiazole rings has been shown to enhance biological activity against various cancer cell lines.
Case Study: Antitumor Activity
A study involving derivatives of 1,2,4-oxadiazole demonstrated that compounds with similar structures exhibited significant antiproliferative effects against human lung (A549), breast (MCF-7), and colon (HCT-116) cancer cell lines. The introduction of electron-withdrawing groups in the para position of aromatic rings was crucial for enhancing biological activity .
| Compound | Cell Line | IC Value (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.48 |
| Compound B | HCT-116 | 0.19 |
| Compound C | A549 | 0.11 |
Antiviral Properties
In addition to anticancer applications, this compound may also exhibit antiviral properties. Thiadiazole derivatives have been reported to possess significant activity against various viral infections.
Case Study: Antiviral Efficacy
Research indicates that certain thiadiazole derivatives demonstrate high potency against viruses like Dengue and Tobacco Mosaic Virus (TMV). The structure-activity relationship (SAR) studies revealed that modifications in substituents could enhance antiviral efficacy significantly .
| Compound | Virus Type | EC Value (µM) |
|---|---|---|
| Compound D | TMV | 30.57 |
| Compound E | DENV | 2.1 |
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s structural analogs vary primarily in substituents on the oxazole and thiadiazole rings, which critically influence physicochemical and biological properties. Key comparisons include:
Key Observations:
- Nitro vs.
- Thiourea vs. Thiadiazole: The thiourea analog may exhibit distinct hydrogen-bonding profiles, altering solubility and target affinity.
- Lipophilicity: Alkyl substituents (e.g., 2-methylpropyl in ) increase lipophilicity, which could improve membrane permeability but reduce aqueous solubility.
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, particularly its anticancer and antimicrobial activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 487.9 g/mol. The presence of multiple functional groups such as thiadiazole and oxazole rings contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H12ClN5O4S |
| Molecular Weight | 487.9 g/mol |
| CAS Number | 896028-58-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including the compound . Thiadiazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cancer cell proliferation. For example, it has been shown to decrease cell viability in human leukemia and melanoma cells, indicating a potential role in cancer therapy .
- In Vitro Studies : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer types:
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives are known for their activity against a range of bacterial and fungal pathogens.
- Antibacterial Properties : Compounds containing the thiadiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Antifungal Activity : The compound also exhibits antifungal properties against strains like Aspergillus niger, with moderate activity reported compared to fluconazole .
Case Studies
Several studies have explored the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
